Benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester
Description
Benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester (proposed molecular formula: C₂₂H₁₉NO₃, molecular weight: ~345.4 g/mol) is a benzoic acid derivative featuring a benzoylamino (-NHCOC₆H₅) substituent at the 4-position and a 4-methylphenyl ester moiety.
Properties
CAS No. |
78079-55-7 |
|---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4-methylphenyl) 4-benzamidobenzoate |
InChI |
InChI=1S/C21H17NO3/c1-15-7-13-19(14-8-15)25-21(24)17-9-11-18(12-10-17)22-20(23)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,23) |
InChI Key |
OUGGUAJHBJJJDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester typically involves the esterification of benzoic acid derivatives with 4-methylphenol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 4-methylphenol, which may exert biological effects. The benzoylamino group can interact with enzymes or receptors, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
4-Bromobenzyl 4-(Benzoylamino)benzoate ()
- Structure : The ester group is 4-bromobenzyl instead of 4-methylphenyl.
- Molecular Formula: C₂₁H₁₆BrNO₃ (MW: 410.27 g/mol).
- Key Differences: The bromine atom increases molecular weight and introduces electronegativity, enhancing reactivity in nucleophilic substitutions. The 4-bromobenzyl group may reduce solubility in non-polar solvents compared to the 4-methylphenyl ester due to higher polarity.
- Synthesis: Likely involves coupling 4-(benzoylamino)benzoic acid with 4-bromobenzyl alcohol using activating agents like thionyl chloride (as in ) .
Benzoic Acid, 4-Methoxy-, 4-Propylphenyl Ester ()
- Structure : Methoxy (-OCH₃) substituent on the benzoic acid and 4-propylphenyl ester.
- Molecular Formula : C₁₇H₁₈O₃ (MW: 270.33 g/mol).
- The 4-propylphenyl ester enhances lipophilicity compared to the 4-methylphenyl group, affecting membrane permeability in biological systems .
Benzoic Acid, 4-Chloro-, 4-Hydroxyphenyl Ester ()
- Structure : Chloro (-Cl) substituent on the benzoic acid and 4-hydroxyphenyl ester.
- Molecular Formula : C₁₃H₉ClO₃ (MW: 248.66 g/mol).
- Key Differences :
Methyl 4-(Methylamino)benzoate ()
- Structure: Methylamino (-NHCH₃) substituent on the benzoic acid.
- Molecular Formula: C₁₀H₁₃NO₂ (MW: 179.22 g/mol).
- Key Differences: The methylamino group introduces basicity, enabling salt formation (e.g., hydrochloride salts in ). Reduced steric bulk compared to benzoylamino may enhance metabolic clearance .
Antitumor Benzoic Acid Derivatives ()
- Examples: 2-[2’-(2’’-Hydroxy-2’’-methylpropionylamino)benzoylamino]benzoic acid methyl ester (Av9).
- Methyl esters (e.g., Av7, Av9) show higher in vitro antitumor activity against gastric and lung cancer cells, suggesting ester choice impacts efficacy .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
Benzoic acid, 4-(benzoylamino)-, 4-methylphenyl ester (also known as p-tolyl benzoate) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHN\O
- Molecular Weight : 241.29 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the sources but related compounds include benzoic acid derivatives.
The structure of the compound features a benzoic acid moiety linked to a benzoyl group and a p-tolyl group, which may influence its interaction with biological systems.
Synthesis
The synthesis of this compound typically involves acylation reactions. For instance, one method includes the reaction of p-toluidine with benzoic anhydride in the presence of a coupling agent like DMAP (4-Dimethylaminopyridine) to enhance the reaction efficiency .
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. In a study evaluating N-benzoyl amino esters against Fusarium temperatum and Aspergillus fumigatus, certain derivatives demonstrated significant antifungal activity .
Enzymatic Inhibition
Benzoic acid derivatives have been studied for their role as enzyme inhibitors. A notable investigation highlighted that some compounds can interfere with histone acetylation processes by inhibiting histone acetyltransferase (HAT) activities at micromolar concentrations. This suggests potential applications in cancer research due to the role of histone modifications in gene expression .
Case Studies
- Antifungal Activity :
-
Enzyme Inhibition Assays :
- In high-throughput screening (HTS) assays designed to evaluate enzyme inhibition, certain derivatives exhibited significant interference with assay readouts due to their reactivity with thiols. This highlights the importance of understanding structure-activity relationships (SAR) when developing new inhibitors .
Table 1: Synthesis Conditions for Benzoic Acid Derivatives
| Entry | Reactants | Coupling Agent | Yield (%) |
|---|---|---|---|
| 1 | p-Toluidine + Benzoic Anhydride | DMAP | 75 |
| 2 | p-Toluidine + Benzoyl Chloride | EDC | 68 |
| 3 | p-Toluidine + Acetic Anhydride | DMAP | 80 |
Table 2: Biological Activity Against Fungal Strains
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-benzoyl-L-valine | Fusarium temperatum | 32 µg/mL |
| N-benzoyl-L-tryptophan | Aspergillus fumigatus | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
